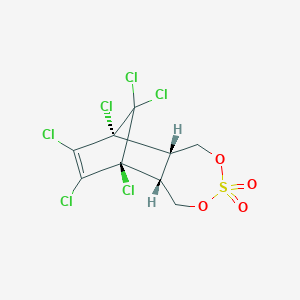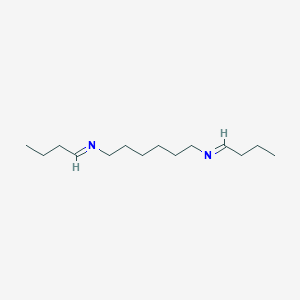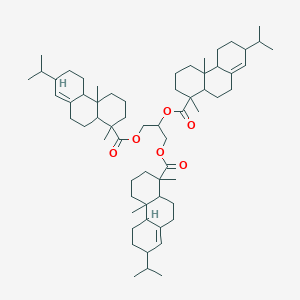
Abietic acid, dihydro-, triester with glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abietic acid, dihydro-, triester with glycerol is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biochemistry and physiology. The compound is synthesized through a complex process, and its mechanism of action is still under investigation.
Wirkmechanismus
The mechanism of action of abietic acid, dihydro-, triester with glycerol is still under investigation. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Abietic acid, dihydro-, triester with glycerol has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, improve insulin sensitivity, and regulate lipid metabolism. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using abietic acid, dihydro-, triester with glycerol in lab experiments is its low toxicity and high stability. However, its use is limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of abietic acid, dihydro-, triester with glycerol. One potential direction is to investigate its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential side effects and drug interactions.
Conclusion:
In conclusion, abietic acid, dihydro-, triester with glycerol is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biochemistry and physiology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Further studies are needed to elucidate its mechanism of action and to identify potential side effects and drug interactions.
Synthesemethoden
Abietic acid, dihydro-, triester with glycerol is synthesized through the esterification of glycerol with abietic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a yellowish-brown viscous liquid with a faint odor.
Wissenschaftliche Forschungsanwendungen
Abietic acid, dihydro-, triester with glycerol has been extensively studied for its potential use in the field of biochemistry and physiology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
125-93-9 |
|---|---|
Produktname |
Abietic acid, dihydro-, triester with glycerol |
Molekularformel |
C23H34O2 |
Molekulargewicht |
951.4 g/mol |
IUPAC-Name |
2,3-bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carbonyl)oxy]propyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C63H98O6/c1-39(2)42-16-22-49-45(34-42)19-25-52-58(49,7)28-13-31-61(52,10)55(64)67-37-48(69-57(66)63(12)33-15-30-60(9)51-24-18-44(41(5)6)36-47(51)21-27-54(60)63)38-68-56(65)62(11)32-14-29-59(8)50-23-17-43(40(3)4)35-46(50)20-26-53(59)62/h34-36,39-44,48-54H,13-33,37-38H2,1-12H3 |
InChI-Schlüssel |
KZAOFYDFGRIAQU-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CCC6=CC(CCC65)C(C)C)C)C)OC(=O)C7(CCCC8(C7CCC9=CC(CCC98)C(C)C)C)C)C |
Kanonische SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CCC6=CC(CCC65)C(C)C)C)C)OC(=O)C7(CCCC8(C7CCC9=CC(CCC98)C(C)C)C)C)C |
Andere CAS-Nummern |
125-93-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









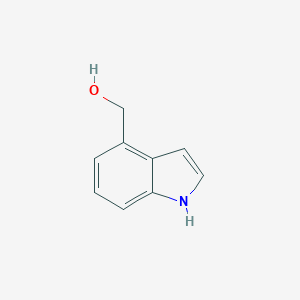
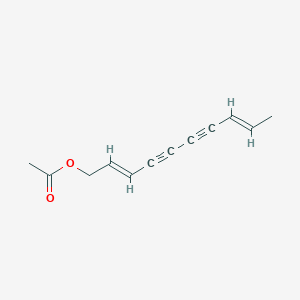
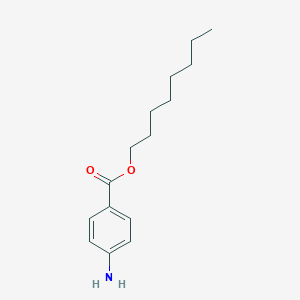


![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
